Tropinone

Vue d'ensemble

Description

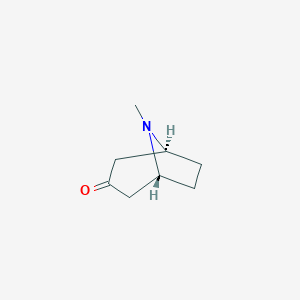

La tropinone est un alcaloïde de formule chimique C₈H₁₃NO . C'est une molécule bicyclique qui joue un rôle important dans la synthèse de divers alcaloïdes tropaniques, notamment l'atropine et la cocaïne . La this compound a été synthétisée pour la première fois en 1901 par Richard Willstätter, puis par Robert Robinson en 1917, dont la méthode est devenue une étape importante en synthèse organique en raison de sa simplicité et de son efficacité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La première synthèse de la tropinone par Richard Willstätter impliquait un processus en plusieurs étapes à partir de la cycloheptanone, mais elle avait un rendement global très faible de 0,75 % . En revanche, la synthèse de Robert Robinson en 1917 utilisait une réaction en un seul pot impliquant le succinaldéhyde, la méthylamine et l'acide acétonedicarboxylique.

Méthodes de production industrielle : La production industrielle de la this compound suit généralement la méthode de Robinson en raison de son efficacité et de son rendement plus élevé. La réaction est conduite dans des conditions contrôlées pour maintenir un pH physiologique, ce qui contribue à obtenir de meilleurs rendements .

Analyse Des Réactions Chimiques

Types de réactions : La tropinone subit diverses réactions chimiques, notamment :

Réduction : La this compound peut être réduite en tropine à l'aide d'agents réducteurs comme le borohydrure de sodium.

Oxydation : Elle peut être oxydée pour former des dérivés de la this compound.

Substitution : La this compound peut participer à des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants :

Réduction : Le borohydrure de sodium dans le méthanol est couramment utilisé pour la réduction de la this compound en tropine.

Oxydation : Des agents oxydants comme le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Substitution : Divers nucléophiles peuvent être utilisés dans des réactions de substitution pour introduire différents groupes fonctionnels.

Principaux produits formés :

Tropine : Formée par la réduction de la this compound.

Dérivés de la this compound : Formés par des réactions d'oxydation et de substitution.

4. Applications de la recherche scientifique

La this compound et ses dérivés ont des applications significatives dans divers domaines :

Chimie : La this compound est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Elle sert de précurseur dans la biosynthèse des alcaloïdes tropaniques dans les plantes.

Industrie : La this compound est utilisée dans la production de divers composés chimiques et produits pharmaceutiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses voies biochimiques :

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Precursor for Alkaloids : Tropinone is a critical intermediate in the synthesis of several important alkaloids, including:

- Cocaine : Used as a local anesthetic and in some medical treatments.

- Atropine : Employed in treating bradycardia and as an antidote for organophosphate poisoning.

- Scopolamine : Used for motion sickness and postoperative nausea.

- Antidiabetic Agents : Recent studies have highlighted this compound derivatives that exhibit inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), a target for type II diabetes treatment. These derivatives show promise in developing new medications to help manage blood sugar levels effectively .

-

Anticancer Activity : this compound-derived compounds, particularly those modified with thiazole rings, have demonstrated potent anticancer activity against various cancer cell lines, including:

- Human multiple myeloma (RPMI 8226)

- Lung carcinoma (A549)

- Breast adenocarcinoma (MDA-MB-231)

- Mouse skin melanoma (B16-F10)

Agricultural Applications

- Plant Growth Regulators : this compound derivatives are utilized in synthesizing plant growth regulators that enhance crop yield, improve disease resistance, and increase fruit quality. This application is vital for sustainable agriculture practices.

- Pesticides : Compounds derived from this compound are also employed as insecticides and herbicides, contributing to effective pest control and weed management strategies in agriculture .

Chemical Industry Applications

- Flavors and Fragrances : this compound is used in the manufacture of flavors and fragrances due to its unique aromatic properties.

- Dyes and Polymers : The compound serves as a building block in the synthesis of various dyes and polymers, which are essential in textile and material industries .

Case Study 1: Antidiabetic this compound Derivatives

A study focused on synthesizing this compound derivatives that inhibit DPP-IV showed that certain compounds exhibited over 30% inhibition rates. This research underscores the potential of this compound derivatives in developing new antidiabetic medications .

Case Study 2: Anticancer this compound-Thiazole Hybrids

Another significant research project involved designing this compound-thiazole hybrids that were tested against multiple cancer cell lines. The results indicated effective growth inhibition mechanisms through apoptosis induction, highlighting their therapeutic potential against various cancers while maintaining safety profiles for normal cells .

Mécanisme D'action

Tropinone exerts its effects through various biochemical pathways:

Comparaison Avec Des Composés Similaires

La tropinone présente des similitudes structurales avec d'autres alcaloïdes tropaniques, tels que :

Cocaïne : Les deux ont la structure de base tropane mais diffèrent dans leurs groupes fonctionnels.

Atropine : Squelette tropane similaire mais substituants différents.

Hyoscyamine : Un autre alcaloïde tropanique avec une structure de base similaire.

Unicité : La this compound est unique en raison de son rôle de principal intermédiaire dans la biosynthèse de divers alcaloïdes tropaniques. Sa voie de synthèse efficace développée par Robinson la distingue également des autres composés similaires .

Activité Biologique

Tropinone is a significant compound in the realm of organic chemistry and pharmacology, primarily due to its role as a precursor in the biosynthesis of tropane alkaloids, which possess various biological activities. This article delves into the biological activity of this compound, highlighting its enzymatic pathways, pharmacological implications, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is a bicyclic compound characterized by its ketone functional group. Its molecular formula is , and it serves as a pivotal intermediate in the synthesis of various tropane alkaloids such as atropine and scopolamine. The structural formula can be represented as follows:

2. Biosynthesis and Enzymatic Activity

This compound is primarily synthesized from the amino acid ornithine through a series of enzymatic reactions involving polyketide synthases and cytochrome P450 enzymes. Notably, two types of this compound reductases (TR-I and TR-II) catalyze the conversion of this compound into tropine and pseudotropine, respectively. The enzymatic mechanisms are crucial for directing the metabolic flow towards various downstream alkaloids.

| Enzyme | Function | Product |

|---|---|---|

| TR-I (EC 1.1.1.206) | Converts this compound to tropine | Tropine |

| TR-II (EC 1.1.1.236) | Converts this compound to pseudotropine | Pseudotropine |

Case Study: Enzymatic Activity

A study on Withania somnifera revealed that the this compound reductase gene (WsTR-I) exhibited significant catalytic activity in converting this compound to tropine, with optimal conditions identified at pH 6.7 . The enzyme was characterized using techniques such as TLC and GC-MS, confirming its role in tropane alkaloid biosynthesis.

3. Pharmacological Implications

Tropane alkaloids derived from this compound exhibit potent pharmacological properties, particularly anticholinergic activity. These compounds are utilized in various medical treatments:

- Antispasmodics : Used for gastrointestinal disorders.

- Antiemetics : Effective against nausea and vomiting.

- Local Anesthetics : Employed in ophthalmology for pupil dilation.

The anticholinergic effects are primarily mediated through the blockade of muscarinic acetylcholine receptors, impacting both central and peripheral nervous systems . This mechanism underpins the therapeutic applications of compounds such as atropine and scopolamine.

4. Anticancer Activity

Recent research has identified this compound-derived compounds as promising anticancer agents. A series of hybrids combining this compound with thiazole rings demonstrated significant antiproliferative activity against various cancer cell lines, including:

- RPMI 8226 (multiple myeloma)

- A549 (lung carcinoma)

- MDA-MB-231 (breast adenocarcinoma)

- B16-F10 (mouse skin melanoma)

The most active derivative showed IC50 values ranging from 1.51 to 3.03 µM against these cancer cell lines, indicating potent anticancer potential with minimal toxicity to normal cells . The mechanism involved apoptosis induction and cell cycle phase distribution alteration.

5. Insecticidal Potential

In addition to its medicinal applications, this compound has been evaluated for its insecticidal properties. A bioassay indicated that it was effective against certain insect pests, suggesting potential use in agricultural pest management strategies .

Propriétés

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLDOJGLXJCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide) | |

| Record name | 3-Tropinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862133 | |

| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-24-1 | |

| Record name | Tropinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tropinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tropinone reductase (TR) is a key enzyme in the tropane alkaloid pathway, acting at a branch point where it catalyzes the stereospecific reduction of this compound. [, , , , , , , , , ] Two forms of the enzyme exist, TR-I and TR-II, each with distinct stereospecificity. TR-I reduces this compound to tropine, the precursor for alkaloids like hyoscyamine and scopolamine, whereas TR-II forms pseudotropine, leading to the production of calystegines. [, , , ] This branching point is crucial in determining the type of tropane alkaloids produced by a plant species.

A: TR-I and TR-II, despite sharing 64% amino acid sequence identity, exhibit opposite stereospecificities. [, , ] TR-I catalyzes the reduction of this compound to tropine (3α-hydroxytropane) while TR-II reduces this compound to pseudotropine (3β-hydroxytropane). [, , ] This difference arises from subtle variations in their active site structures, particularly the presence of different charged residues, which dictate the binding orientation of this compound and consequently the stereochemistry of the product. [, ]

A: Yes, overexpression of specific this compound reductases can alter the alkaloid profile in plants. For instance, overexpressing the gene encoding for pseudotropine-forming this compound reductase in Atropa belladonna root cultures led to a significant increase in calystegine accumulation, accompanied by a decrease in hyoscyamine and scopolamine levels. [] Conversely, overexpressing the tropine-forming this compound reductase resulted in higher levels of hyoscyamine and scopolamine, with a concomitant reduction in calystegines. [] This demonstrates the potential of genetic engineering to manipulate the production of specific tropane alkaloids in plants.

ANone: this compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol.

A: Various spectroscopic methods are employed to characterize this compound and its derivatives, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ] IR spectroscopy helps identify functional groups such as the carbonyl group present in this compound. NMR spectroscopy provides information about the structure and stereochemistry of the molecule, while MS helps determine the molecular weight and fragmentation pattern. [, ]

A: Deprotonation of this compound generates a lithium enolate, a versatile intermediate that allows for the formation of new carbon-carbon bonds at the alpha-position. [, ] This enolate can react with various electrophiles, leading to the synthesis of diverse tropane derivatives. For example, the reaction of this compound lithium enolate with benzaldehyde results in the formation of this compound aldol products. [, ]

A: Yes, the this compound ring system can be manipulated to generate other valuable compounds. For instance, reacting the lithium enolate of this compound with alkyl chloroformates leads to a ring-opening reaction, yielding 6-N-carboalkoxy-N-methyl-2-cycloheptenones. [, ] This reaction can be rendered enantioselective by employing chiral lithium amides, paving the way for the synthesis of enantiomerically enriched tropane alkaloids. []

A: DFT calculations have been instrumental in elucidating the factors governing the diastereoselectivity of water-promoted aldol reactions involving this compound. [] The calculations accurately predicted the stability of various this compound enol forms and transition states, providing insights into the observed exo,anti/exo,syn diastereoselectivity. [] This demonstrates the power of computational tools in predicting and rationalizing the stereochemical outcomes of reactions involving this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.